molecular formula C9H15NS2 B14491370 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione CAS No. 64139-72-6

2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione

Cat. No.: B14491370
CAS No.: 64139-72-6
M. Wt: 201.4 g/mol
InChI Key: COQCOASJPZZHLR-UHFFFAOYSA-N
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Description

2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione is a synthetic organic compound that features a cyclopropene ring substituted with tert-butylsulfanyl and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione typically involves the cyclopropanation of an appropriate precursor. One possible route could involve the reaction of a suitable alkene with a sulfur-containing reagent under specific conditions to introduce the tert-butylsulfanyl group. The dimethylamino group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the cyclopropene ring or other functional groups.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-thione include other cyclopropene derivatives with different substituents, such as:

  • 2-(tert-Butylsulfanyl)-3-(methylamino)cycloprop-2-ene-1-thione
  • 2-(tert-Butylsulfanyl)-3-(ethylamino)cycloprop-2-ene-1-thione
  • 2-(tert-Butylsulfanyl)-3-(dimethylamino)cycloprop-2-ene-1-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

64139-72-6

Molecular Formula

C9H15NS2

Molecular Weight

201.4 g/mol

IUPAC Name

2-tert-butylsulfanyl-3-(dimethylamino)cycloprop-2-ene-1-thione

InChI

InChI=1S/C9H15NS2/c1-9(2,3)12-8-6(7(8)11)10(4)5/h1-5H3

InChI Key

COQCOASJPZZHLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C1=S)N(C)C

Origin of Product

United States

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